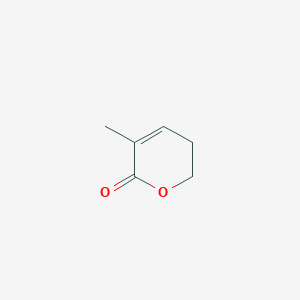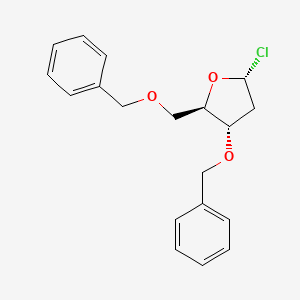
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is a synthetic organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are known for their versatile chemical properties and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxy compounds and chlorinated tetrahydrofuran derivatives.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and quality control measures ensures consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is used as an intermediate in the synthesis of complex molecules
Biology
The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. Researchers may investigate its interactions with enzymes, receptors, and other biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its derivatives may be tested for activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be utilized in the production of fine chemicals, agrochemicals, and other specialty products. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran include other benzyloxy-substituted tetrahydrofurans and chlorinated tetrahydrofuran derivatives. Examples include:
- (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-bromotetrahydrofuran
- (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-iodotetrahydrofuran
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyloxy and chlorinated functional groups
Propiedades
Fórmula molecular |
C19H21ClO3 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-chloro-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C19H21ClO3/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2/t17-,18+,19-/m0/s1 |
Clave InChI |
XTGCKRCSDIDJAA-OTWHNJEPSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(C(OC1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


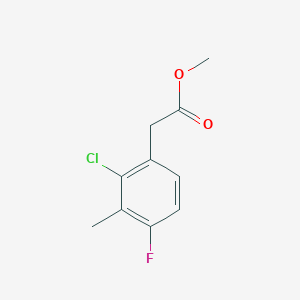
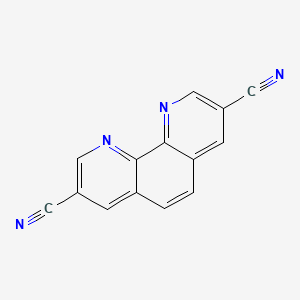
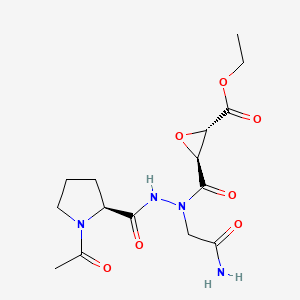
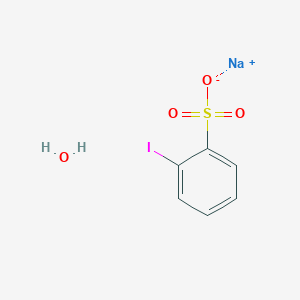
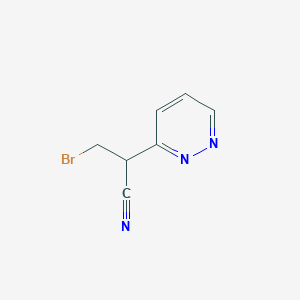
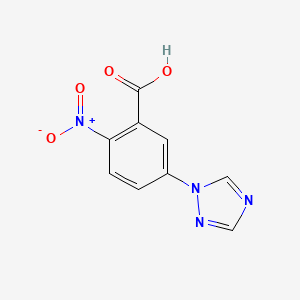

![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
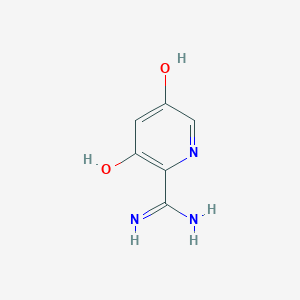
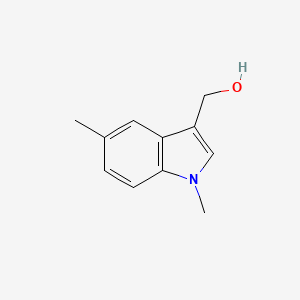

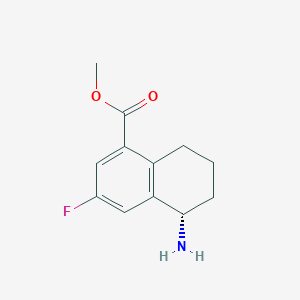
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
